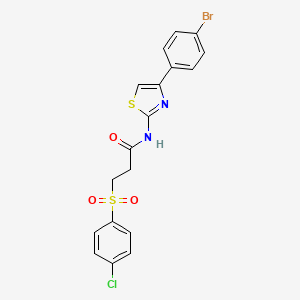

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Description

N-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position. The propanamide side chain is modified with a 4-chlorophenyl sulfonyl moiety, contributing to its unique electronic and steric properties. This structure combines halogenated aromatic systems (bromine and chlorine) with sulfonyl and amide functional groups, which are known to influence solubility, metabolic stability, and biological interactions .

- Friedel-Crafts acylations for aromatic sulfonyl group introductions (e.g., as in ).

- Nucleophilic substitutions for thiazole ring formation (e.g., ).

- Amide coupling reactions for propanamide linkage (e.g., ).

Key spectral characteristics inferred from related compounds include:

Properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEKVBWREXAUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl thiourea derivative and an α-haloketone. The resulting thiazole intermediate is then subjected to further functionalization to introduce the sulfonyl and propanamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multi-step reactions starting from 4-(4-bromophenyl)-thiazol-2-amine derivatives. The process often includes the formation of intermediates through reactions with chloroacetyl chloride and subsequent modifications to introduce sulfonamide groups. The final product is characterized using various spectroscopic techniques such as NMR, IR, and elemental analysis to confirm its molecular structure and purity .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of protein synthesis pathways .

Key Findings:

- Compounds derived from this compound have shown effectiveness comparable to standard antibiotics like norfloxacin .

- A study reported that specific derivatives had Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The results indicate that certain derivatives possess significant cytotoxic effects, leading to cell death through apoptosis pathways .

Key Findings:

- Sulforhodamine B (SRB) assays revealed that selected compounds exhibited IC50 values in the micromolar range, suggesting substantial anticancer activity .

- Molecular docking studies have provided insights into the binding affinities of these compounds with specific cancer targets, highlighting their potential as lead compounds for drug development .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiazole derivatives, this compound was tested against resistant strains of Staphylococcus aureus. The compound demonstrated superior activity, which was attributed to the presence of electron-withdrawing groups that enhance its interaction with bacterial targets .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer properties of this compound against MCF7 cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, accompanied by morphological changes indicative of apoptosis. Further analysis revealed alterations in key signaling pathways associated with cancer progression .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Solubility: The propanamide chain may increase hydrophilicity relative to azetidinone (11), which lacks polar side chains.

- Thermal Stability: Thiazolidinone derivatives (e.g., 10) exhibit exceptionally high melting points (~400°C), likely due to rigid planar structures and strong intermolecular hydrogen bonding, whereas the target compound’s flexible propanamide moiety may reduce thermal stability .

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s C=O stretch (~1680 cm⁻¹) distinguishes it from triazole derivatives (), which lack this band.

- NMR : The 4-chlorophenyl sulfonyl group in the target compound causes deshielding of adjacent protons, similar to sulfonamide protons in (δ ~7.5–8.0 ppm).

- Mass Spectrometry : Molecular ion peaks for bromine- and chlorine-containing analogs (e.g., compound 10, m/z 486 [M+H]⁺) align with isotopic patterns expected for the target compound .

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, starting from 4-(4-bromophenyl)-thiazol-2-amine derivatives. The general synthetic pathway includes the reaction of thiazole derivatives with sulfonyl chlorides, followed by purification and characterization using techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The results indicate that several derivatives exhibit significant antimicrobial activity comparable to standard antibiotics:

| Compound | Activity Type | MIC (µg/mL) | Comparison |

|---|---|---|---|

| d1 | Antibacterial | 16 | Norfloxacin |

| d2 | Antifungal | 32 | Fluconazole |

| d3 | Antibacterial | 8 | Norfloxacin |

| d6 | Antifungal | 64 | Fluconazole |

The studies utilized methods such as the turbidimetric method to determine the Minimum Inhibitory Concentration (MIC), showcasing the effectiveness of these compounds against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity , particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay was used to assess cell viability, revealing that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics:

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| d6 | 5.0 | 5-Fluorouracil |

| d7 | 7.5 | Doxorubicin |

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances anticancer efficacy, suggesting a correlation between molecular structure and biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. The docking simulations indicated favorable binding affinities, with specific interactions identified within the active sites of target proteins. For instance, compounds p2 and p3 demonstrated strong binding with PDB ID 1JIJ, indicating their potential as lead compounds for further development .

Case Studies

Several case studies highlight the effectiveness of this compound in both antimicrobial and anticancer applications:

- Antimicrobial Resistance : A study demonstrated that derivatives of this compound could overcome resistance mechanisms in common pathogens such as Staphylococcus aureus, suggesting a viable alternative in antibiotic development .

- Cancer Treatment : Another investigation focused on the use of these thiazole derivatives in combination therapies for breast cancer, showing enhanced cytotoxic effects when used alongside traditional chemotherapeutics .

Q & A

Q. What are the optimized synthetic routes for N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and sulfonylation. Key steps include:

- Thiazole Formation : Cyclization of 4-bromophenyl thiourea derivatives with α-halo ketones under reflux in ethanol (70–80°C, 6–8 hours) .

- Sulfonylation : Coupling of the thiazole intermediate with 4-chlorophenylsulfonyl chloride in DMF at 80°C for 4 hours, using triethylamine as a base to neutralize HCl byproducts .

- Propanamide Linkage : Amidation via HATU-mediated coupling of the sulfonylated intermediate with propanoyl chloride in dichloromethane (room temperature, 12 hours) .

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80°C (sulfonylation) | Higher temps increase side reactions (e.g., sulfonate hydrolysis) |

| Solvent | DMF (polar aprotic) | Enhances nucleophilic substitution efficiency |

| Catalyst | Triethylamine | Neutralizes HCl, prevents protonation of intermediates |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and sulfonyl group (δ 3.1–3.3 ppm for CH₂) .

- ¹³C NMR : Confirms carbonyl (C=O, δ 170–175 ppm) and sulfonyl (SO₂, δ 125–130 ppm) carbons .

- Infrared (IR) Spectroscopy : Detects key functional groups (C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1350–1150 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% achieved via C18 column, acetonitrile/water gradient) .

Q. What initial biological screening models are recommended for assessing its bioactivity?

Methodological Answer:

- Antiviral Assays : Tobacco Mosaic Virus (TMV) inhibition assays, given structural analogs with sulfonamide moieties show activity against RNA viruses .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., tyrosine kinase EGFR) due to thiazole’s affinity for ATP-binding pockets .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) variability. Strategies include:

- Metabolic Stability Tests : Liver microsome assays to identify rapid degradation pathways (e.g., sulfonamide hydrolysis) .

- Formulation Optimization : Use of liposomal carriers to enhance bioavailability, as seen in sulfonamide derivatives with logP >3 .

- Dose-Response Correlation : Adjust dosing regimens in vivo to match in vitro IC₅₀ values, accounting for plasma protein binding .

Q. What strategies are used to establish structure-activity relationships (SAR) for the bromophenyl and chlorophenylsulfonyl groups?

Methodological Answer:

- Isosteric Replacement : Substitute Br with Cl or F on the phenyl ring to assess halogen-dependent bioactivity .

- Sulfonamide Modifications : Replace 4-chlorophenylsulfonyl with methylsulfonyl or trifluoromethylsulfonyl to study electronic effects .

- Pharmacophore Mapping : Overlay active analogs (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide ) to identify critical hydrogen-bonding motifs.

Q. Key SAR Findings :

| Modification | Biological Impact | Reference |

|---|---|---|

| Bromophenyl → Chlorophenyl | Reduced antiviral activity (ΔIC₅₀ = 2.5 μM) | |

| Sulfonyl → Methyl | Decreased kinase inhibition (ΔIC₅₀ = 5.8 μM) |

Q. What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to EGFR (PDB ID: 1M17). The sulfonyl group forms hydrogen bonds with Lys745, while the thiazole ring engages in π-π stacking with Phe723 .

- Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA ΔG < -40 kcal/mol) .

- QSAR Modeling : CoMFA/CoMSIA to correlate electronic descriptors (e.g., Hammett σ) with IC₅₀ values across analogs .

Data Contradiction Analysis Example :

A study reports in vitro IC₅₀ = 1.2 μM against TMV , while in vivo efficacy is negligible . Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.